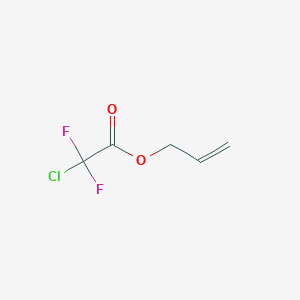

Chlorodifluoroacétate d'allyle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of allyl chlorodifluoroacetate involves the Reformatskii-Claisen reaction, which affords 2,2-difluoro-4-pentenoic acid in good yields, starting from inexpensive chloro-difluoroacetic acid. This method provides an efficient route to obtain a variety of useful fluorine-containing synthetic building blocks (Greuter, Lang, & Romann, 1988).

Molecular Structure Analysis

The molecular structure of allyl chlorodifluoroacetate allows for its reactivity towards butyllithium, leading to a concise synthesis of gem-difluoro2-ethoxy allylic alcohols. This unique reactivity is attributed to the chlorine atom in chlorodifluoromethyl epoxy ethers, showcasing the compound's versatile chemistry (Bégué, Bonnet‐Delpon, & Rock, 1994).

Chemical Reactions and Properties

Allyl chlorodifluoroacetate participates in practical chlorodifluoromethylation reactions mediated by diacyl peroxide generated in situ from chlorodifluoroacetic anhydride. This process allows for allylic and amino-chlorodifluoromethylations of alkenes, showcasing its significant role in the formation of chlorodifluoromethylated compounds (Kawamura et al., 2018).

Physical Properties Analysis

The physical properties of allyl chlorodifluoroacetate, such as boiling point, melting point, and solubility, are crucial for its handling and application in chemical syntheses. However, detailed data on these physical properties specifically for allyl chlorodifluoroacetate are not readily available in the cited literature. The focus tends to be on the compound's reactivity and the products derived from its application in synthesis.

Chemical Properties Analysis

The chemical properties of allyl chlorodifluoroacetate, including its reactivity in various chemical reactions, are highlighted by its role in the formation of fluorine-containing organozinc reagents and its involvement in Reformatskii-type reactions. These reactions underscore the compound's utility in synthesizing fluorine-containing molecules, an area of significant interest in chemical research (Lang & Schaub, 1988).

Applications De Recherche Scientifique

Réarrangement de Reformatsky-Claisen

Le chlorodifluoroacétate d'allyle est utilisé dans le réarrangement de Reformatsky-Claisen, une réaction qui forme des liaisons carbone-carbone dans des conditions non basiques. Ce réarrangement est particulièrement utile pour la synthèse de produits naturels et d'autres entités chimiques. Le processus implique des énolates de zinc générés à partir d'esters allyliques α-halogénés avec de la poussière de zinc .

Synthèse de l'acide difluoro

L'une des premières applications de ce composé dans le réarrangement de Reformatsky-Claisen était la conversion du this compound en acide difluoro. Cette transformation est importante pour le développement de produits pharmaceutiques et d'agrochimiques fluorés .

Couplage croisé allyle-allyle

Le this compound peut être utilisé dans des réactions de couplage croisé allyle-allyle, qui sont essentielles pour la construction de 1,5-diènes. Ces diènes sont abondants dans les terpènes et servent de blocs de construction importants en synthèse chimique. La réaction présente un excellent contrôle régio- et énantiosélectif, ce qui en fait un outil précieux dans la synthèse stéréosélective de produits naturels complexes .

Applications dans l'industrie pharmaceutique

Dans l'industrie pharmaceutique, la réactivité du composé dans des conditions photochimiques est exploitée pour les réactions de bromation. Cette application est cruciale pour la synthèse de divers intermédiaires pharmaceutiques, où une productivité et une efficacité élevées sont requises .

Création de molécules utiles

La capacité du this compound à subir des réarrangements [3,3]-sigmatropiques en fait un réactif fiable pour la formation sélective de liaisons carbone-carbone. Cette caractéristique est essentielle pour la création de molécules utiles, notamment des médicaments .

Développement de composés fluorés

Le rôle du composé dans la synthèse de composés fluorés est remarquable. Les composés fluorés ont des applications diverses, allant de la science des matériaux aux sciences de la vie, en raison de leurs propriétés uniques telles que la stabilité et la bioactivité .

Chimie des énolates

La participation du this compound à la chimie des énolates, en particulier dans les réactions qui se déroulent par le biais d'énolates de Zn, souligne son importance en chimie organique synthétique. Les énolates sont des intermédiaires clés dans une large gamme de transformations organiques .

Synthèse de produits naturels

Enfin, le composé est essentiel dans la synthèse de produits naturels. Son utilisation dans diverses réactions de réarrangement permet la construction d'architectures moléculaires complexes que l'on retrouve dans les substances naturelles .

Mécanisme D'action

Target of Action

Allyl chlorodifluoroacetate is primarily involved in the synthesis of complex molecules through the process of allylic substitution . It interacts with group IX-metal catalysts, such as palladium, rhodium, and iridium, which serve as its primary targets .

Mode of Action

The compound undergoes a process called oxidative allylic C–H functionalization via group IX-metal catalysis . This process involves the direct functionalization of allylic C–H bonds of unactivated alkenes, thereby avoiding the need for prefunctionalization . The process involves the palladium(II)-dependent release of difluorocarbene and rapid difluorocarbene migratory insertion .

Biochemical Pathways

The biochemical pathways affected by Allyl chlorodifluoroacetate involve the formation of gem-difluoroalkenes, including drug-like molecules, with high functional group tolerance . The synthetic utility of this protocol has also been demonstrated by the diverse transformations of the resulting gem-difluoroalkenes into medicinally interesting fluorinated structures, including trifluoromethyl, difluoromethylene, and monofluorovinyl-containing compounds .

Result of Action

The result of Allyl chlorodifluoroacetate’s action is the efficient preparation of various gem-difluoroalkenes, including drug-like molecules, with high functional group tolerance . These gem-difluoroalkenes can then be transformed into a wide range of mono-, di-, and trifluorinated compounds .

Action Environment

The action of Allyl chlorodifluoroacetate can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of other chemicals, can affect the compound’s action, efficacy, and stability . Furthermore, the compound’s reactivity and stability can also be influenced by the presence of protective groups .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

prop-2-enyl 2-chloro-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF2O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOSMQFOBYVXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434085 | |

| Record name | Allyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118337-48-7 | |

| Record name | Allyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

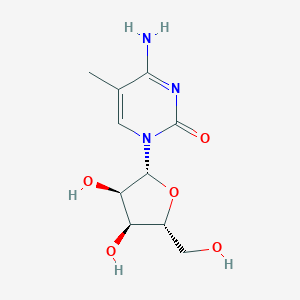

Q1: What is the role of allyl chlorodifluoroacetate in the synthesis of 2',3'-dideoxy-6',6'-difluoro-2'-thionucleosides?

A1: Allyl chlorodifluoroacetate serves as a key starting material in the synthesis. It undergoes a TMSCl/pyridine-induced stereoselective Reformatskii-Claisen rearrangement, which is crucial for establishing the desired stereochemistry in the final 2',3'-dideoxy-6',6'-difluoro-2'-thionucleoside analogs. [, ]

Q2: Why is the stereoselective synthesis of these nucleoside analogs important?

A2: The stereoselective synthesis is particularly important because these nucleoside analogs are designed to mimic naturally occurring nucleosides like L-OddC and 3TC. These natural compounds exhibit potent antiviral activity. By controlling the stereochemistry during synthesis, researchers aim to create analogs with improved pharmacological properties, such as enhanced activity and selectivity towards specific viral targets. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Chloro(phenylsulfonyl)anilino]acetic acid](/img/structure/B43902.png)